molecular formula C17H18N4O3S B2549745 1-(3-methoxybenzyl)-3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)urea CAS No. 1904414-04-5

1-(3-methoxybenzyl)-3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)urea

Cat. No.: B2549745
CAS No.: 1904414-04-5
M. Wt: 358.42
InChI Key: ZOCCVXRIIVHYNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-methoxybenzyl)-3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxybenzyl)-3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidinone Core: The thienopyrimidinone core can be synthesized through a cyclization reaction involving appropriate starting materials such as thiophene derivatives and pyrimidine precursors.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction, where a methoxybenzyl halide reacts with a suitable nucleophile.

    Urea Formation: The final step involves the formation of the urea linkage by reacting an amine derivative with an isocyanate or carbamoyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxybenzyl)-3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The methoxybenzyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the methoxy group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or halides in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-(3-methoxybenzyl)-3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)urea has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-methoxybenzyl)-3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to disruption of metabolic pathways.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

1-(3-methoxybenzyl)-3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)urea can be compared with other similar compounds, such as:

    1-(3-methoxybenzyl)-3-(2-(4-oxopyrimidin-3(4H)-yl)ethyl)urea: This compound lacks the thieno ring, which may affect its chemical properties and biological activities.

    1-(3-methoxybenzyl)-3-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)urea: This compound has a different thieno ring fusion, which may lead to variations in its reactivity and applications.

Properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]-3-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-24-13-4-2-3-12(9-13)10-19-17(23)18-6-7-21-11-20-14-5-8-25-15(14)16(21)22/h2-5,8-9,11H,6-7,10H2,1H3,(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCCVXRIIVHYNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)NCCN2C=NC3=C(C2=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.